molecular formula C11H13ClN2O2S B8100858 Nor-W-18-d4

Nor-W-18-d4

Cat. No.: B8100858
M. Wt: 276.78 g/mol
InChI Key: KYZKDMGAXVMSQY-UGWFXTGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nor-W-18-d4 involves the deuteration of nor-W-18The reaction conditions often involve the use of deuterated solvents and catalysts that facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including chromatographic techniques and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Nor-W-18-d4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Nor-W-18-d4 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of nor-W-18-d4 is primarily related to its role as an analytical reference standard. It does not exert pharmacological effects but is used to trace and quantify nor-W-18 in various samples. The deuterium atoms in this compound provide a distinct mass difference, allowing for accurate quantification using mass spectrometry .

Comparison with Similar Compounds

  • Desphenethyl-W-15-d4
  • Desphenethyl-W-18-d4
  • Nor-W-15-d4
  • Nor-W-19-d4

Comparison: Nor-W-18-d4 is unique due to its specific deuteration pattern, which provides distinct advantages in analytical applications. Compared to its non-deuterated counterparts, this compound offers improved stability and accuracy in quantification. The presence of deuterium atoms also affects the pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .

Properties

IUPAC Name

4-chloro-2,3,5,6-tetradeuterio-N-(2,3,4,5-tetrahydropyridin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h4-7H,1-3,8H2,(H,13,14)/i4D,5D,6D,7D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZKDMGAXVMSQY-UGWFXTGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN=C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1S(=O)(=O)NC2=NCCCC2)[2H])[2H])Cl)[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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